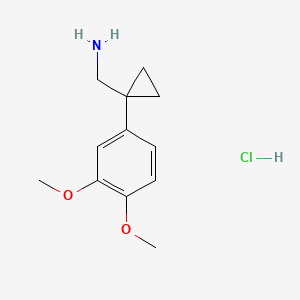

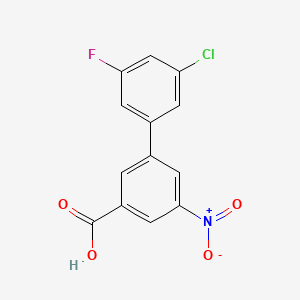

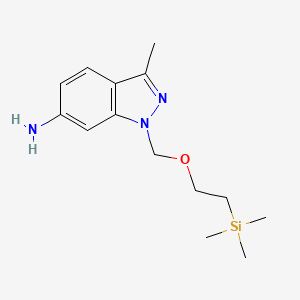

![molecular formula C10H12ClNO B566931 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride CAS No. 1215074-38-6](/img/structure/B566931.png)

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride is part of a broader class of compounds with significant relevance in the synthesis of heterocyclic compounds, which are crucial scaffolds in pharmaceuticals and drug-candidate molecules. A key area of application involves the cyclocondensation processes for constructing tetrahydrobenzo[b]pyrans, which are of considerable interest due to their presence in naturally occurring compounds and pharmaceuticals. This synthesis typically involves organocatalysts in a three-component condensation process, highlighting the compound's role in advancing green chemistry principles through the use of less toxic reagents and green solvents (H. Kiyani, 2018).

Azole Derivatives and Biological Activities

Azole derivatives, including those related to 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride, demonstrate broad-spectrum antimicrobial activities, with significant pharmacological properties making them pivotal in the pharmaceutical industry. These compounds have garnered attention for their potential as antimicrobial agents against a variety of bacteria and fungi, including E. coli and C. albicans. Structural modifications of azole compounds, through the incorporation of different functional groups, have led to variations in biological activity, underscoring the versatility and importance of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride in drug discovery (L. Emami et al., 2022).

Conversion into CNS Active Drugs

The structural characteristics of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride and its derivatives also play a crucial role in the synthesis of central nervous system (CNS) active drugs. Research indicates that azole groups common to this compound can undergo transformations to yield CNS-active agents. These transformations include a range of chemical modifications leading to compounds with potential against various CNS disorders, highlighting the compound's relevance in addressing the growing incidence of CNS diseases (S. Saganuwan, 2020).

Energetic Material Applications

In addition to pharmaceutical applications, derivatives of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride find use in the development of high-energy density materials (HEDMs). These compounds, due to their high-nitrogen content, are being explored for their potential in propellants and explosives, where they can offer improvements in performance and safety over traditional materials. The research into azine energetic compounds underscores the dual utility of 1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride in both life sciences and materials science (C. Yongjin & Ba Shuhong, 2019).

properties

IUPAC Name |

1,2,3,4-tetrahydro-2-benzazepin-5-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c12-10-5-6-11-7-8-3-1-2-4-9(8)10;/h1-4,11H,5-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJOGYVBAYXIPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C2C1=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718808 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-5H-2-benzazepin-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride | |

CAS RN |

1215074-38-6 |

Source

|

| Record name | 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215074-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-5H-2-benzazepin-5-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

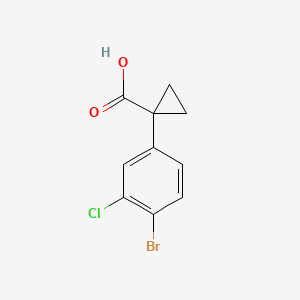

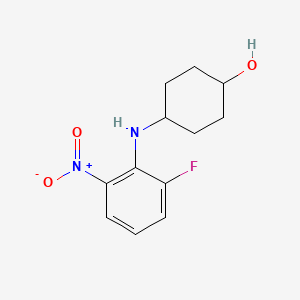

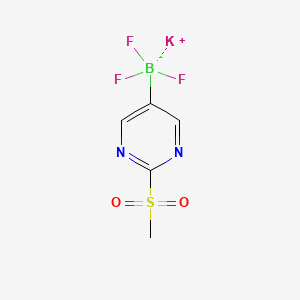

![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)